![molecular formula C20H17N5O2S B2373763 N-(1-metil-6-oxo-4-(tiofen-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[3,4-b]piridin-3-il)-1H-indol-3-carboxamida CAS No. 1203112-79-1](/img/structure/B2373763.png)
N-(1-metil-6-oxo-4-(tiofen-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[3,4-b]piridin-3-il)-1H-indol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes y antiinflamatorias
La síntesis de este compuesto implica heterociclización, lo que lleva a derivados con posibles actividades antioxidantes y antiinflamatorias. Específicamente, el compuesto ha demostrado lo siguiente:
- Actividades antiinflamatorias: Tanto los estudios in vitro como in vivo han demostrado que los compuestos sintetizados exhiben potentes efectos antiinflamatorios . Estas propiedades son cruciales para controlar las condiciones inflamatorias.
- Vitalidades antioxidantes: El compuesto muestra una prometedora actividad antioxidante, incluyendo la eliminación de radicales libres (α, α-difenil-β-picrilhidrazilo) e inhibiendo la peroxidación lipídica . Los antioxidantes juegan un papel vital en la protección de las células contra el estrés oxidativo.
Potencial antiviral
Los derivados de pirimidina-2-tiol derivados de este compuesto pueden tener propiedades antivirales. Compuestos similares se han estudiado contra el citomegalovirus humano (CMV) y el virus del herpes simple tipo 1 (VHS-1), mostrando actividad contra estos virus de ADN .
Aplicaciones en ciencia de materiales
Los compuestos que contienen tiofeno son de interés en la ciencia de materiales debido a sus propiedades únicas. Aunque los estudios específicos sobre este compuesto son limitados, su parte tiofeno sugiere posibles aplicaciones en materiales como semiconductores orgánicos, sensores y polímeros conductores .
Química medicinal
Los derivados del tiofeno se han explorado como fármacos efectivos en varios escenarios de enfermedades. Si bien se necesitan más investigaciones, la estructura de este compuesto podría servir como punto de partida para el diseño de nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-25-19-17(12(9-16(26)22-19)15-7-4-8-28-15)18(24-25)23-20(27)13-10-21-14-6-3-2-5-11(13)14/h2-8,10,12,21H,9H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSGVKBGSHXQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
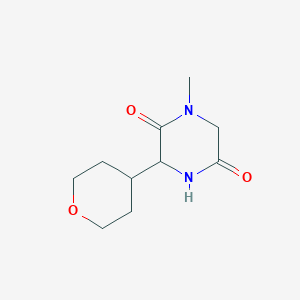
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)
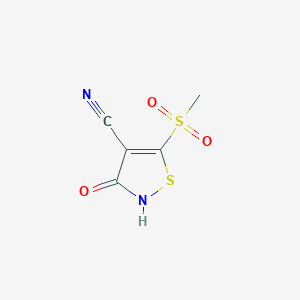
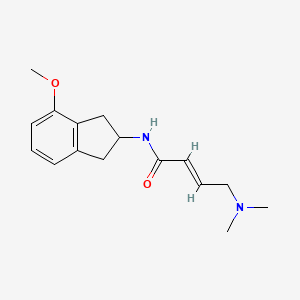
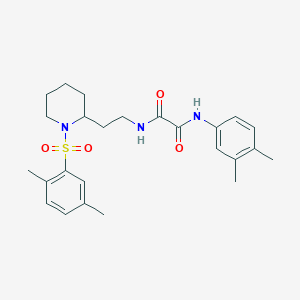
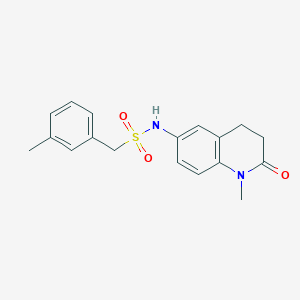
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2373698.png)
![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
